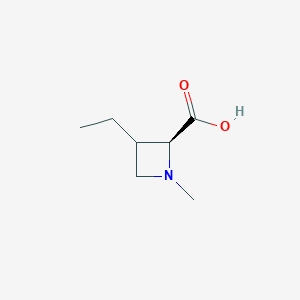
Ethyl 3-dimethylaminopropionate
Übersicht
Beschreibung
Ethyl 3-dimethylaminopropionate is a chemical compound that is part of a broader class of compounds that include various ethyl esters with dimethylamino functionalities. These compounds are of interest due to their applications in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and other chemical products .
Synthesis Analysis
The synthesis of ethyl 3-dimethylaminopropionate-related compounds involves multiple steps, including reactions with different reagents and catalysts. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a related compound, is synthesized from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal . Another example is the preparation of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate from dibenzoylmethane, which is then used to synthesize various fused heterocyclic compounds . These synthetic routes highlight the versatility of ethyl 3-dimethylaminopropionate derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure of ethyl 3-dimethylaminopropionate and its derivatives is characterized by the presence of a dimethylamino group attached to a propionate ester. The structure of these compounds can be further elucidated through X-ray crystallography, as demonstrated in the synthesis of group 13 element compounds with a related ligand . Additionally, the molecular structures of other derivatives have been determined, providing insight into the intramolecular and intermolecular interactions that influence their properties and reactivity .
Chemical Reactions Analysis
Ethyl 3-dimethylaminopropionate derivatives undergo various chemical reactions, including substitution with heterocyclic amines, deprotection of protecting groups, and reactions with nucleophiles to form fused heterocyclic systems . These reactions are often regioselective and can lead to the formation of compounds with significant pharmacological potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-dimethylaminopropionate derivatives are influenced by their molecular structure. For instance, the presence of the dimethylamino group can affect the solubility, boiling point, and stability of these compounds. Spectroscopic methods such as NMR, UV-Vis, and FT-IR are used to characterize these properties and confirm the structures of synthesized compounds . Additionally, theoretical studies using DFT and AIM provide insights into the thermodynamic parameters, electronic transitions, and intra- and intermolecular interactions that define these properties .
Wissenschaftliche Forschungsanwendungen
Hydrogel Research
Ethyl 3-dimethylaminopropionate has been used in the development of photo-cross-linkable copolymers for hydrogel research. These polymers demonstrate temperature and pH-responsive behaviors, making them useful in applications like drug delivery systems and tissue engineering. The copolymers show a phase transition temperature that can be adjusted by altering the pH and composition, which is crucial for developing smart hydrogels with specific responses to environmental changes (Harmon, Kuckling, & Frank, 2003).
Pharmacological Research
Ethyl 3-dimethylaminopropionate derivatives have been identified as nonpeptidic agonists of the urotensin-II receptor. Such compounds, like AC-7954, have shown promise in pharmacological research due to their selectivity and potential as drug leads. This application is significant in the development of new therapeutic agents, especially in targeting specific receptors with nonpeptide structures (Croston et al., 2002).
Green Chemistry Applications
In the realm of eco-friendly chemistry, ethyl 3-dimethylamino acrylates have been used to synthesize new compounds through solvent-free reactions. These methods emphasize the importance of developing environmentally benign chemical processes, which is a growing area of interest in sustainable chemistry (Meddad et al., 2001).
Bioconjugation in Medical Research
Bioconjugation, a process crucial in medical research for drug development and diagnostic tools, utilizes derivatives like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. This compound facilitates the joining of various biomolecules and has been instrumental in preparing variants for medical research, highlighting its importance in the synthesis and modification of biologically active compounds (Totaro et al., 2016).
Gene Delivery Systems
Ethyl 3-dimethylaminopropionate-based polymers like Poly[2-(Dimethylamino) ethyl acrylate] (PDMAEA) have been explored for their potential in gene delivery systems. The comparison between linear and star-shaped PDMAEA polymers provides insights into the efficiency of DNA binding and cytotoxicity, crucial for designing effective gene delivery vectors (Liao et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 3-dimethylaminopropionate, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is a water-soluble carbodiimide . It is generally used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The primary targets of this compound are carboxylic acids and primary amines .
Mode of Action
EDC couples primary amines, and other nucleophiles, to carboxylic acids by creating an activated ester leaving group . First, the carbonyl of the acid attacks the carbodiimide of EDC, and there is a subsequent proton transfer . The primary amine then attacks the carbonyl carbon of the acid which forms a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained .
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-dimethylaminopropionate primarily involve the formation of amide bonds . This process is crucial in peptide synthesis and protein crosslinking to nucleic acids . Additionally, EDC can also be used to activate phosphate groups in order to form phosphomonoesters and phosphodiesters .
Pharmacokinetics
It is known that the compound is immiscible with water . This property may affect its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of the action of Ethyl 3-dimethylaminopropionate is the formation of amide bonds . This is a crucial process in the synthesis of peptides and proteins, and in the crosslinking of proteins to nucleic acids . The compound can also activate phosphate groups to form phosphomonoesters and phosphodiesters .
Action Environment
The action of Ethyl 3-dimethylaminopropionate is typically employed in the 4.0-6.0 pH range . Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . It is also noted that the compound is incompatible with oxidizing agents .
Eigenschaften
IUPAC Name |
ethyl 3-(dimethylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-10-7(9)5-6-8(2)3/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMJWGJGVGRWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60902738 | |
| Record name | NoName_3290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60902738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-dimethylaminopropionate | |
CAS RN |
20120-21-2 | |
| Record name | β-Alanine, N,N-dimethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20120-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N,N-dimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020120212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20120-21-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73176 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl N,N-dimethyl-β-alaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)
![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)





![9,10-Bis[phenyl(m-tolyl)-amino]anthracene](/img/structure/B3028339.png)


![9,24-Bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol](/img/structure/B3028347.png)